molecular formula C10H15FN2O3 B1491177 (E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 2023011-73-4

(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491177
CAS No.: 2023011-73-4
M. Wt: 230.24 g/mol
InChI Key: CMFPQJSTNMQOHO-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-(2-Fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid (CAS 2023011-73-4) is a high-purity chemical compound with a molecular formula of C10H15FN2O3 and a molecular weight of 230.24 g/mol. This molecule features a piperazine ring core, a key pharmacophore found in many biologically active compounds, which is substituted with a 2-fluoroethyl group and linked via an amide bond to a trans-4-oxobut-2-enoic acid chain . Compounds incorporating the piperazine scaffold and fluorine atoms are of significant interest in medicinal chemistry and drug discovery. Fluorine incorporation is a common strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 4-oxobut-2-enoic acid moiety provides a reactive handle for further synthetic derivatization, making this compound a valuable building block for the synthesis of more complex molecules, such as protein inhibitors or receptor modulators . Research into structurally related piperazine-containing molecules has demonstrated their potential in various therapeutic areas. For instance, similar compounds have been investigated as potent and competitive inhibitors of the enzyme tyrosinase, which is a target for skin hyperpigmentation disorders . Other piperazine derivatives have shown promise as inhibitors of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and the cellular uptake of nucleoside analogs used in chemotherapy . Furthermore, such scaffolds are frequently explored in oncology research, including the development of agents for leukemia . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

(E)-4-[4-(2-fluoroethyl)piperazin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O3/c11-3-4-12-5-7-13(8-6-12)9(14)1-2-10(15)16/h1-2H,3-8H2,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFPQJSTNMQOHO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCF)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14FN3O3\text{C}_{12}\text{H}_{14}\text{F}\text{N}_{3}\text{O}_{3}

It features a piperazine ring, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Research indicates that compounds similar to this compound may interact with several biological targets:

  • Tyrosinase Inhibition : Compounds with a piperazine moiety have been studied for their ability to inhibit tyrosinase, an enzyme critical in melanin synthesis. Such inhibition can be beneficial in treating hyperpigmentation disorders .
  • EGFR Degradation : Some derivatives are known to promote the degradation of epidermal growth factor receptor (EGFR), which is implicated in various cancers. This mechanism involves the ubiquitination of EGFR proteins, leading to reduced cell proliferation .
  • Antimicrobial Activity : The presence of the piperazine structure has been linked to antimicrobial properties, making these compounds candidates for further exploration in infection control .

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

  • Inhibition of Tyrosinase :
    • A study evaluated compounds structurally similar to this compound as competitive inhibitors of tyrosinase from Agaricus bisporus. The most potent compound exhibited an IC50 value of 0.18 μM, significantly outperforming the reference compound kojic acid (IC50 = 17.76 μM). This suggests strong antimelanogenic potential without cytotoxic effects on B16F10 cells .
  • EGFR Targeting :
    • In a patent study, compounds that include a similar piperazine structure were shown to effectively degrade mutant forms of EGFR through targeted ubiquitination mechanisms, indicating potential applications in cancer therapy .

Data Table

Activity Compound IC50 Value (μM) Reference
Tyrosinase Inhibition[4-(4-fluorobenzyl)piperazin-1-yl] derivative0.18
EGFR DegradationVarious piperazine derivativesN/A
Antimicrobial EffectsPiperazine-based compoundsN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The compound is compared to analogs with modifications in:

Substituent on the nitrogen heterocycle (piperazine vs. piperidine).

Fluorination pattern (2-fluoroethyl vs. difluoromethyl, fluorophenyl).

Stereochemistry (E vs. Z configuration).

Aromatic vs. aliphatic substituents .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent/Backbone Variation Key Properties/Findings
Target Compound - C10H14FN2O3 242.23 2-fluoroethyl-piperazine, E isomer Inferred higher metabolic stability and lipophilicity due to fluorine
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 1995793-16-2 C10H13F2NO3 233.21 Difluoromethyl-piperidine, E isomer ≥95% purity; reduced basicity compared to piperazine analogs
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 1164488-89-4 C10H16N2O3 212.25 Ethyl-piperazine, Z isomer Lower lipophilicity (XLogP3: -2.6); steric hindrance from Z configuration
(2E)-4-[4-(2-Fluorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid 1164530-86-2 C14H15FN2O3 278.29 2-fluorophenyl-piperazine, E isomer >97% purity; aromaticity enhances π-π stacking potential
(Z)-4-(4-Fluorophenyl)-4-oxobut-2-enoic acid 35504-85-9 C10H7FO3 194.16 Fluorophenyl (no piperazine) Water-insoluble; pKa ~2.81 (acidic due to electron-withdrawing fluorine)
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid - C14H16N2O3 260.29 Phenyl-piperazine Increased hydrophobicity; potential for CNS penetration

Key Findings from Comparative Analysis

Substituent Effects :

  • Fluorinated Aliphatic Chains (e.g., 2-fluoroethyl vs. difluoromethyl):

  • The target compound’s 2-fluoroethyl group balances lipophilicity and polarity better than the bulkier difluoromethyl group in the piperidine analog .
  • Piperazine derivatives generally exhibit higher basicity than piperidine analogs, enhancing solubility in acidic environments .
    • Aromatic vs. Aliphatic Substituents :
  • The 2-fluorophenyl analog (CAS 1164530-86-2) shows higher molecular weight (278.29 vs.

Stereochemical Influence: The Z isomer of 4-(4-ethylpiperazin-1-yl)-4-oxobut-2-enoic acid (CAS 1164488-89-4) has lower calculated lipophilicity (XLogP3: -2.6) compared to the E isomer, likely due to steric clashes altering solubility and membrane permeability . The E configuration in the target compound may favor planar geometry, enhancing conjugation and reactivity toward nucleophiles .

Piperazine-containing compounds are prevalent in kinase inhibitors and receptor antagonists, with fluorination improving blood-brain barrier penetration .

Solubility and Acidity: The Z isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid is water-insoluble, while fluorinated analogs like the target compound may exhibit better solubility due to ionizable piperazine and carboxylic acid groups .

Preparation Methods

Fluoroethylation of Piperazine

A common approach to introduce the 2-fluoroethyl substituent on the piperazine nitrogen involves alkylation with a fluoroalkyl halide or tosylate in the presence of a base.

  • Reagents and Conditions:

    • Piperazine as the nucleophile
    • 2-fluoroethyl bromide or 2-fluoroethyl tosylate as the alkylating agent
    • Potassium carbonate (K2CO3) as base
    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: 80–110 °C
    • Reaction time: 4 hours or more
  • Example:
    In one reported synthesis, piperazine was reacted with bromoethyl fluoride (1.5 equivalents) in the presence of excess K2CO3 (5 equivalents) in DMF at 80 °C for 4 hours, yielding the 2-fluoroethyl piperazine intermediate in 65% yield.

Coupling with 4-oxobut-2-enoic Acid

The fluorinated piperazine intermediate is then coupled to the (E)-4-oxobut-2-enoic acid moiety. This step often involves activation of the carboxylic acid followed by nucleophilic substitution.

  • Activation Methods:

    • Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • Catalysts like 4-dimethylaminopyridine (DMAP) to enhance reaction rates
  • Typical Conditions:

    • Solvent: Dichloromethane (DCM) or a mixture of DCM and dimethylformamide (DMF)
    • Temperature: 0 °C to room temperature
    • Reaction time: 1 hour to overnight
  • Example:
    Monomethyl fumarate was activated with EDAC (1.2 equivalents) in DCM at 0 °C, followed by addition of the amine component (such as a piperazine derivative) and catalytic DMAP. After reaction completion and work-up, the desired amide product was isolated with yields around 60–62%.

Purification and Characterization

  • Purification:

    • Extraction with aqueous sodium bicarbonate and organic solvents
    • Silica gel column chromatography using DCM:MeOH mixtures (e.g., 70:1 volume ratio)
    • Reverse-phase high-performance liquid chromatography (RP-HPLC) for radiolabeled or highly pure samples
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy
    • High-Performance Liquid Chromatography (HPLC)
    • Liquid Chromatography-Mass Spectrometry (LC-MS)
    • Melting point and purity analysis

Data Table Summarizing Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Fluoroethylation of piperazine Piperazine, 2-fluoroethyl bromide, K2CO3, DMF, 80 °C, 4 h 65 Efficient alkylation with good regioselectivity
Coupling with 4-oxobut-2-enoic acid EDAC or HATU, DMAP, DCM or DCM/DMF, 0 °C to RT, 1–2 h 60–62 Carbodiimide-mediated amide bond formation
Purification Silica gel chromatography, RP-HPLC Ensures high purity and removal of side products

Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate is preferred for fluoroethylation due to its mildness and effectiveness in promoting nucleophilic substitution without decomposing fluoroalkyl reagents.

  • Temperature Control: Maintaining moderate temperatures (80–110 °C) during fluoroethylation prevents decomposition of fluoroalkylating agents and side reactions.

  • Activation Efficiency: Use of coupling agents like HATU and carbodiimides with catalytic DMAP improves coupling efficiency and yield, minimizing racemization and side reactions.

  • Solvent Effects: Dichloromethane and DMF mixtures optimize solubility and reaction kinetics during coupling steps.

  • Radiolabeling Adaptations: For radiolabeled analogs (e.g., with fluorine-18), one-pot synthesis and purification via RP-HPLC have been successfully applied, achieving high specific activity and purity within 60 minutes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid?

  • Methodology : The compound can be synthesized via a multi-step approach:

Piperazine Substitution : React 2-fluoroethylamine with a piperazine derivative under nucleophilic substitution conditions to introduce the 2-fluoroethyl group at the N4 position .

Oxobut-2-enoic Acid Formation : Perform a condensation reaction between the substituted piperazine and maleic anhydride or a similar α,β-unsaturated carbonyl precursor to form the (E)-configured but-2-enoic acid backbone .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm the (E)-configuration of the double bond (J ≈ 12–16 Hz for trans coupling) and piperazine substitution .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the fluoroethyl group (e.g., m/z 44 for –CH2CH2F+) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine ring vibrations (~1250–1350 cm⁻¹) .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Quantify dissolved compound via UV-Vis at λmax (~260–280 nm) .
  • Stability : Incubate the compound in buffer solutions at 37°C and analyze degradation products over 24–72 hours using LC-MS. Monitor for hydrolysis of the fluoroethyl group or oxidation of the piperazine ring .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the compound’s biological activity in vitro?

  • Methodology :

  • Antimicrobial Assays : Use microdilution methods (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with control antibiotics .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Include a structure-activity relationship (SAR) study by modifying the fluoroethyl or piperazine group to optimize potency .
  • Enzyme Inhibition : Test against HIV-1 integrase or aldose reductase via fluorometric assays. Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with the α,β-unsaturated carbonyl moiety .

Q. How can structural modifications resolve contradictions in biological activity data across studies?

  • Methodology :

  • Substituent Variation : Replace the 2-fluoroethyl group with bulkier substituents (e.g., trifluoroethyl) to enhance metabolic stability. Compare IC50 values in enzyme assays .
  • Stereochemical Control : Synthesize the (Z)-isomer and evaluate differences in bioactivity. Use NOESY NMR to confirm stereochemistry .
  • Prodrug Design : Mask the carboxylic acid group as an ester to improve bioavailability. Hydrolyze in situ during in vivo assays .

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (target: 1–3), blood-brain barrier penetration, and cytochrome P450 interactions. Validate with experimental Caco-2 permeability assays .
  • Molecular Dynamics (MD) : Simulate interactions with human serum albumin (PDB ID: 1AO6) to assess plasma protein binding. Analyze RMSD plots for stability over 100 ns .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data?

  • Methodology :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. Use a reference compound (e.g., doxorubicin) for normalization .
  • Metabolite Profiling : Identify active metabolites (e.g., via LC-MS/MS) that may contribute to cytotoxicity. Compare parent compound vs. metabolite activity .

Structural and Conformational Analysis

Q. What techniques elucidate the compound’s 3D conformation in solution?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/methanol). Resolve the structure to confirm the (E)-configuration and piperazine chair conformation .
  • Density Functional Theory (DFT) : Optimize the geometry at the B3LYP/6-31G(d) level. Compare calculated vs. experimental IR/NMR data to validate the lowest-energy conformer .

Tables

Property Value/Technique Reference
Molecular Weight286.3 g/mol
LogP (Predicted)1.8 (SwissADME)
Melting Point180–182°C (DSC)
λmax (UV-Vis)275 nm (ε = 12,500 M⁻¹cm⁻¹)
IC50 (HIV-1 Integrase)2.3 µM (Fluorometric Assay)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(4-(2-fluoroethyl)piperazin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.